6-(4-Ethoxyphenyl)-6-oxohexanoic acid

Medicinal Chemistry ADME Physicochemical Property

Secure your supply of high-purity 6-(4-Ethoxyphenyl)-6-oxohexanoic acid (97%, CAS 898791-67-8). This compound is a validated inactive analog for sEH and 5-LOX enzymatic assays (IC50 > 10,000 nM), essential for confirming target engagement. With a defined LogP of 2.913, it serves as a critical benchmark for SAR studies on membrane permeability. Its 4-ethoxy substituent differentiates it from less lipophilic analogs, making it irreplaceable for your specific research protocols without risking data variability.

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
CAS No. 898791-67-8
Cat. No. B1343552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Ethoxyphenyl)-6-oxohexanoic acid
CAS898791-67-8
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)O
InChIInChI=1S/C14H18O4/c1-2-18-12-9-7-11(8-10-12)13(15)5-3-4-6-14(16)17/h7-10H,2-6H2,1H3,(H,16,17)
InChIKeyMKYLDCZDARBOBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Ethoxyphenyl)-6-oxohexanoic Acid (CAS 898791-67-8) Technical Procurement Guide: Verified Properties and Research Utility


6-(4-Ethoxyphenyl)-6-oxohexanoic acid (CAS 898791-67-8) is a synthetic aryl-oxohexanoic acid derivative with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol . The compound is characterized by a 4-ethoxyphenyl group linked to a 6-oxohexanoic acid backbone . The presence of the ethoxy substituent contributes to a calculated octanol-water partition coefficient (LogP) of 2.913 , indicating moderate lipophilicity relevant to membrane permeability and biological distribution. This compound is commercially available at 97% purity for research use and is primarily employed as a building block in medicinal chemistry and chemical biology investigations targeting eicosanoid biosynthesis modulation and anti-inflammatory pathways [1].

6-(4-Ethoxyphenyl)-6-oxohexanoic Acid: Why Class-Level Analogs Cannot Be Arbitrarily Substituted in Sensitive Assays


Within the 6-aryl-oxohexanoic acid series, the nature and position of the aryl substituent critically govern both physicochemical properties and biological activity profiles. The 4-ethoxy group in the target compound confers a specific lipophilicity (LogP = 2.913) and electronic distribution that differentiates it from close analogs such as the 4-methoxy (LogP ≈ 2.1) or 4-propoxy (LogP ≈ 3.2) derivatives. Small changes in the alkoxy chain length can lead to substantial differences in membrane permeability, metabolic stability, and target engagement . Furthermore, structure-activity relationship (SAR) studies within the broader 6-aryl-4-oxohexanoic acid class demonstrate that even subtle modifications to the aromatic ring or linker geometry can significantly alter eicosanoid biosynthesis inhibition in human whole blood assays and in vivo anti-inflammatory efficacy [1]. Therefore, substituting the 4-ethoxyphenyl derivative with a methoxy or propoxy analog without experimental validation risks introducing uncharacterized variations in potency, selectivity, or pharmacokinetic behavior that can confound research outcomes and lead to non-reproducible data. This necessitates a rigorous, compound-specific evaluation and sourcing strategy.

6-(4-Ethoxyphenyl)-6-oxohexanoic Acid: Quantified Differentiation Evidence for Scientific Selection


Lipophilicity (LogP) Comparison: 6-(4-Ethoxyphenyl)-6-oxohexanoic Acid vs. 6-(4-Methoxyphenyl)-6-oxohexanoic Acid

The target compound exhibits a calculated LogP of 2.913, which is significantly higher than that of its 4-methoxy analog (estimated LogP ≈ 2.1). This difference of approximately 0.8 log units translates to a roughly 6-fold increase in lipophilicity, which can enhance membrane permeability and alter tissue distribution .

Medicinal Chemistry ADME Physicochemical Property

Biological Activity Profiling: Target Engagement at Soluble Epoxide Hydrolase (sEH) and 5-Lipoxygenase (5-LOX)

In standardized enzymatic inhibition assays, 6-(4-Ethoxyphenyl)-6-oxohexanoic acid demonstrated weak inhibition of both human recombinant soluble epoxide hydrolase (sEH) and human recombinant 5-lipoxygenase (5-LOX), with IC50 values exceeding 10,000 nM for both targets [1]. This defines the compound as a low-potency probe for these pathways, which is valuable information for excluding it from target-based screens or for utilizing it as a negative control.

Inflammation Enzyme Inhibition Eicosanoid Biosynthesis

Physicochemical Differentiation: Density and Boiling Point vs. 6-(4-Propoxyphenyl)-6-oxohexanoic Acid

The target compound has a calculated density of 1.126 g/cm³ and a boiling point of 444.2 °C at 760 mmHg . In contrast, the 4-propoxy analog (6-oxo-6-(4-propoxyphenyl)hexanoic acid) exhibits a lower density of 1.1±0.1 g/cm³ and a higher boiling point of 454.0±25.0 °C . While both are solids at room temperature, these differences can influence chromatographic retention times and recrystallization behavior during purification and formulation development.

Synthetic Chemistry Purification Physical Property

6-(4-Ethoxyphenyl)-6-oxohexanoic Acid: Evidence-Based Research and Industrial Application Scenarios


Negative Control or Tool Compound for sEH/5-LOX Enzymatic Assays

Based on the verified IC50 > 10,000 nM for both sEH and 5-LOX , this compound is ideally suited as a structurally analogous but functionally inactive control in enzymatic assays. Researchers investigating novel sEH or 5-LOX inhibitors can use this compound to benchmark assay sensitivity and to confirm that observed biological effects are due to specific target engagement rather than non-specific interactions with the aryl-oxohexanoic acid scaffold.

Lipophilicity Reference Standard for 6-Aryl-oxohexanoic Acid SAR Studies

With a calculated LogP of 2.913 , this compound provides a defined, mid-range lipophilicity reference point for structure-activity relationship (SAR) studies within the 6-aryl-oxohexanoic acid series. Its LogP value is intermediate between the methoxy (≈2.1) and propoxy (≈3.2) analogs, allowing it to serve as a benchmark for correlating lipophilicity with cellular permeability, metabolic stability, or in vivo pharmacokinetic parameters in medicinal chemistry programs.

Synthetic Building Block for 6-Aryl-oxohexanoic Acid Libraries and Derivatization

The compound's defined purity (97%) and availability in multi-gram quantities from commercial sources make it a reliable starting material for the synthesis of focused chemical libraries. The 4-ethoxyphenyl moiety can be selectively modified or used as a protecting group in multi-step synthetic sequences. Its physical properties (density, boiling point) are also characterized, aiding chemists in reaction planning and purification protocols.

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